molecular formula C14H11F3O B6372110 2-Methyl-4-(2-trifluoromethylphenyl)phenol CAS No. 1261566-66-8

2-Methyl-4-(2-trifluoromethylphenyl)phenol

Cat. No.: B6372110
CAS No.: 1261566-66-8
M. Wt: 252.23 g/mol
InChI Key: STZZPXAXZVPHLL-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-trifluoromethylphenyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-Methyl-4-(2-trifluoromethylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-4-(2-trifluoromethylphenyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The electron-withdrawing nature of the trifluoromethyl group can also affect the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)phenol
  • 2-Methyl-4-(trifluoromethyl)phenylboronic acid

Uniqueness

Compared to similar compounds, 2-Methyl-4-(2-trifluoromethylphenyl)phenol is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the phenyl ring. This unique structure can influence its chemical reactivity and interactions with biological targets, making it distinct in its applications and properties .

Properties

IUPAC Name

2-methyl-4-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c1-9-8-10(6-7-13(9)18)11-4-2-3-5-12(11)14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZZPXAXZVPHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683941
Record name 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261566-66-8
Record name 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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